molecular formula C23H17ClN4O3S B2515533 N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1234938-51-2

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2515533
CAS RN: 1234938-51-2
M. Wt: 464.92
InChI Key: YAXVMLMAODZNJN-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide" is a heterocyclic amide derivative that is likely to possess a complex molecular structure with potential biological activities. Although the specific compound is not directly described in the provided papers, similar compounds with chlorophenyl and nitrophenyl groups, as well as thiazole and imidazole rings, have been synthesized and studied for various biological activities, including antimicrobial, antioxidant, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of amine groups with activated carboxylic acids or their derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography. The crystal packing is often stabilized by hydrogen bonding, such as N—H···O and C—H···N bonds . The orientation of substituent rings, such as chlorophenyl and thiazole rings, can influence the overall molecular conformation and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be investigated using computational methods like density functional theory (DFT). For example, electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) calculations can be used to examine interactions with biological targets like DNA bases . The presence of functional groups like nitro, chloro, and thio groups can also influence the reactivity of the compound towards nucleophilic substitution reactions, as seen in the synthesis of AB-type monomers for polybenzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties like solubility, melting point, and stability. The antimicrobial and antioxidant activities of these compounds are often evaluated using assays like the ABTS antioxidant assay and microdilution method for antimicrobial activity . The anticancer properties are assessed through cytotoxicity assays against various cancer cell lines .

Scientific Research Applications

Anticonvulsant Activity

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been studied for their potential anticonvulsant activities. A related study found that certain imidazolyl-N-phenylacetamide derivatives exhibited significant activity against seizures induced by maximal electroshock. The compound 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was particularly noted for its effectiveness in this regard (Aktürk et al., 2002).

Antitumor Activity

This compound's derivatives have been explored for their antitumor properties. For instance, N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide derivatives demonstrated considerable anticancer activity against some cancer cell lines, suggesting potential in cancer therapy (Yurttaş et al., 2015).

Synthesis and Characterization

The compound and its derivatives have also been synthesized and characterized for their molecular structures. Such studies often involve spectroscopic techniques and provide a deeper understanding of the compound's properties, which can be critical for its applications in various fields (Salian et al., 2017).

Antibacterial Activity

There has been research into the antibacterial properties of derivatives of this compound. Studies have synthesized and tested various acetamide derivatives for their effectiveness against bacteria like S. aureus and E. coli, indicating their potential use as antibacterial agents (Desai et al., 2008).

Electrochemical Studies

Derivatives of this compound have been used in electrochemical studies, such as in the synthesis of copolymers for investigating optical and electrochromic properties. This suggests potential applications in materials science and electrochemical devices (Soylemez et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S/c24-17-9-11-18(12-10-17)26-22(29)15-32-23-25-14-21(27(23)19-6-2-1-3-7-19)16-5-4-8-20(13-16)28(30)31/h1-14H,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXVMLMAODZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

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